![molecular formula C30H24N2O4 B2662562 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887874-30-8](/img/structure/B2662562.png)

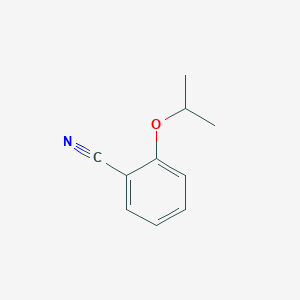

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The compound has a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

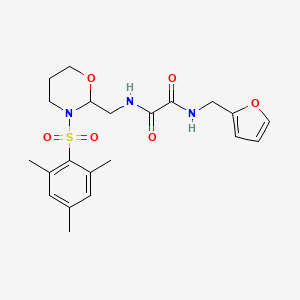

Benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, and anti-inflammatory . The chlorination of the benzofuran ring enhances both the antibacterial and antifungal potencies .Physical and Chemical Properties Analysis

The compound is likely to be a light yellow to light tan powder . It is sparingly soluble in water and soluble in ethanol .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

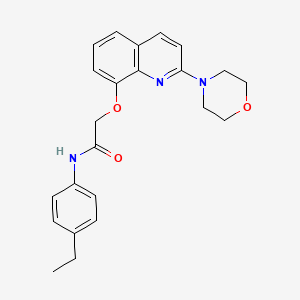

- Synthesis of Novel Heterocyclic Compounds : A study reported the synthesis of various heterocyclic compounds derived from benzofuran compounds, which were evaluated for their analgesic and anti-inflammatory activities. These compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).

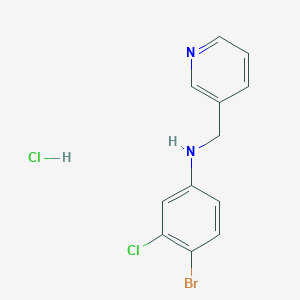

- Anticonvulsant Activities : Functionalized amino acid anticonvulsants were synthesized and evaluated, demonstrating the importance of the molecular structure in their anticonvulsant activities. The study provides insights into stereochemical comparisons with phenytoin, suggesting certain molecular features responsible for these activities (Camerman et al., 2005).

Antimicrobial and Antioxidant Properties

- Antimicrobial Evaluation and Docking Studies : Research into benzofuran derivatives synthesized for antimicrobial purposes showed potential in both antimicrobial activity and molecular docking studies, indicating their utility in pharmaceutical applications (Talupur et al., 2021).

- Antioxidant Activity : The antioxidant properties of benzofuran-2-carboxamide derivatives were assessed, revealing some compounds' ability to scavenge free radicals effectively. This study underscores the potential therapeutic applications of these compounds as antioxidants (Demir et al., 2015).

Photoregulated Release of Pharmaceuticals

- Photoresponsive Hydrogels : A study explored the development of photoresponsive molecularly imprinted hydrogel materials for the photoregulated release and uptake of pharmaceuticals in aqueous media. This research highlights the potential of benzofuran-2-carboxamide derivatives in creating advanced drug delivery systems that respond to light (Gong et al., 2008).

Diuretic Activity

- In Vivo Diuretic Activity : The diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives was investigated, with certain compounds showing promise as diuretics. This suggests potential applications in treating conditions requiring diuretic medications (Yar & Ansari, 2009).

Mécanisme D'action

Orientations Futures

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area, so that its full therapeutic potential can be utilized for the treatment of microbial diseases .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O4/c1-35-24-17-15-23(16-18-24)31-30(34)29-28(25-9-5-6-10-26(25)36-29)32-27(33)19-20-11-13-22(14-12-20)21-7-3-2-4-8-21/h2-18H,19H2,1H3,(H,31,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETQUIBMGGYRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2662484.png)

![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)

![2-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2662490.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)

![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)

![N-(2,5-DIMETHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2662496.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B2662497.png)

![N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2662498.png)